molecular formula C12H8N2O4S B13683070 Bis(3-nitrophenyl)sulfane

Bis(3-nitrophenyl)sulfane

Cat. No.: B13683070
M. Wt: 276.27 g/mol
InChI Key: AVOZVDDLYAZFTA-UHFFFAOYSA-N
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Description

Bis(3-nitrophenyl)sulfane is an organic compound that belongs to the class of sulfones It is characterized by the presence of two 3-nitrophenyl groups attached to a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-nitrophenyl)sulfane typically involves the sulfonation of nitrobenzene. One efficient method for this process uses sulfur trioxide (SO3) as the sulfonating agent in a microreactor. This method is conducted under solvent-free conditions, which enhances the reaction efficiency and safety. The reaction conditions include a high molar ratio of SO3 to nitrobenzene, optimized reaction temperature, and controlled liquid hourly space velocity (LHSV). Under these conditions, a high yield of the desired product can be achieved .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The use of continuous flow reactors and microreactor technology is common to ensure high efficiency and safety. The process involves the careful control of reaction parameters to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Bis(3-nitrophenyl)sulfane undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the sulfane group to a sulfone group.

    Reduction: The nitro groups can be reduced to amino groups under suitable conditions.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron (Fe) in acidic conditions are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Bis(3-nitrophenyl)sulfone.

    Reduction: Bis(3-aminophenyl)sulfane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(3-nitrophenyl)sulfane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of Bis(3-nitrophenyl)sulfane involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the sulfane group can act as a nucleophile or electrophile depending on the reaction conditions. These interactions can lead to the formation of various products with different biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-nitrophenyl)sulfane
  • Bis(2-nitrophenyl)sulfane
  • Bis(3-aminophenyl)sulfane
  • Bis(4-aminophenyl)sulfane

Uniqueness

Bis(3-nitrophenyl)sulfane is unique due to the position of the nitro groups on the phenyl rings, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the chemical and biological properties compared to its isomers .

Properties

Molecular Formula

C12H8N2O4S

Molecular Weight

276.27 g/mol

IUPAC Name

1-nitro-3-(3-nitrophenyl)sulfanylbenzene

InChI

InChI=1S/C12H8N2O4S/c15-13(16)9-3-1-5-11(7-9)19-12-6-2-4-10(8-12)14(17)18/h1-8H

InChI Key

AVOZVDDLYAZFTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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